molecular formula C30H44O8 B1170200 Cardenolide B-1 CAS No. 1318158-89-2

Cardenolide B-1

Cat. No. B1170200
CAS RN: 1318158-89-2
M. Wt: 532.7 g/mol
InChI Key:
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Description

Cardenolide B-1 is a natural compound isolated from the stems and twigs of Nerium oleander . This medium-sized evergreen flowering tree is commonly found in various regions, including the Mediterranean, sub-tropical Asia, and the Indo–Pakistan subcontinent. Cardenolides are a class of secondary metabolites known for their biological activities, including potential use in cardiac disease treatment and anticancer research .


Molecular Structure Analysis

Cardenolide B-1 has the following molecular formula: C₃₀H₄₄O₈ . Its structure includes a lactone ring and hydroxyl groups. Spectroscopic techniques, such as NMR and IR , have been instrumental in elucidating its chemical structure .

Scientific Research Applications

Molluscicidal Activity

Cardenolide extracts have been found to have molluscicidal activity. In a study, two cardenolide extracts from Adenium arabicum and one from Calotropis procera were evaluated against the harmful land snail Monacha cantiana . The plant extracts were found to be more toxic than methomyl, a commonly used pesticide . This suggests that cardenolides could be used to control land snails or to develop new, effective, and environmentally friendly molluscicides .

Biosynthesis of Plant Steroids

Cardenolides play a crucial role in the biosynthesis of plant steroids. Researchers have identified two enzymes from the CYP87A family as key enzymes that catalyze the formation of pregnenolone, the precursor for the biosynthesis of plant steroids . This discovery could help develop platforms for the cheap and sustainable production of high-quality steroid compounds for medical use .

Medical Treatment of Heart Disease

Cardenolides have been used in the medical treatment of heart disease. They have a direct effect on the heart muscle and have been used to treat heart failure or arrhythmia . The discovery of the biosynthetic pathways of these steroid molecules in plants could lead to the development of more effective treatments for heart diseases .

Treatment of Various Cancers

In addition to their effect on the heart, cardenolides have been used with great success in recent years for the treatment of various cancers . Understanding how plants synthesize these highly complex molecules could lead to the development of more effective cancer treatments .

Protection Against Parasites

Cardenolides have been found to protect Monarch butterflies against parasites. A study confirmed that a mixture of four cardenolides significantly reduced parasite infection .

Pest Control

Cardenolides could potentially be used in pest control. As mentioned earlier, they have been found to have molluscicidal activity . This suggests that they could be used to control other pests as well.

Mechanism of Action

Target of Action

Cardenolide B-1, like other cardenolides, primarily targets the Na+/K±ATPase enzyme . This enzyme is responsible for maintaining the sodium and potassium ion gradients across cell membranes . It has also been suggested that the nucleolus and c-Myc could be potential targets of cardenolide-mediated antitumor activity .

Mode of Action

Cardenolides are known to inhibit the activity of Na+/K±ATPase . They act as highly specific allosteric inhibitors of this enzyme . The interaction of Cardenolide B-1 with its targets leads to changes in the cellular ion balance, which can have various downstream effects .

Biochemical Pathways

Cardenolide B-1 affects the biochemical pathways related to the function of Na+/K±ATPase and potentially the nucleolar structure and c-Myc expression . The biosynthesis of cardenolides, including Cardenolide B-1, involves pregnane derivatives (pregnenolone or progesterone) that are derived from either cholesterol or phytosterols (for example, β-sitosterol) . Two cytochrome P450, family 87, subfamily A (CYP87A) enzymes act on both cholesterol and phytosterols to form pregnenolone, the first committed step in cardenolide biosynthesis .

Pharmacokinetics

It is known that cardenolides, in general, have a narrow therapeutic window . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Cardenolide B-1 and their impact on its bioavailability.

Result of Action

The primary result of Cardenolide B-1’s action is the disruption of the sodium and potassium ion balance across cell membranes due to the inhibition of Na+/K±ATPase . This can lead to various cellular effects, including potential antitumor activity . In the context of cancer, it has been suggested that cardenolides can disorganize nucleolar structure and function, impair cyclin-dependent kinase and c-Myc expression, and disrupt cancer cell-specific perinucleolar bodies .

Action Environment

The action of Cardenolide B-1 can be influenced by various environmental factors. For instance, the production of cardenolides in plants is subject to natural selection by herbivores and can be impacted by both biotic and abiotic environmental factors . .

properties

IUPAC Name

3-[(1S,3R,6R,7R,10R,11S,14S,16R)-14-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44O8/c1-16-23(32)25(34-4)24(33)26(36-16)37-19-6-9-27(2)18(14-19)5-11-29-21(27)8-10-28(3)20(7-12-30(28,29)38-29)17-13-22(31)35-15-17/h13,16,18-21,23-26,32-33H,5-12,14-15H2,1-4H3/t16-,18-,19+,20-,21-,23+,24-,25+,26+,27+,28-,29+,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZPCWNXFYPMNP-QMBFAAFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC45C3CCC6(C4(O5)CCC6C7=CC(=O)OC7)C)C)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@]45[C@@H]3CC[C@]6([C@]4(O5)CC[C@@H]6C7=CC(=O)OC7)C)C)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cardenolide B-1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Cardenolide B-1 and where is it found?

A1: Cardenolide B-1 (1) is a novel cardenolide monoglycoside discovered in the methanol extract of Nerium oleander stems and twigs []. This compound, along with another new cardenolide (Cardenolide B-2) and the previously uncharacterized natural compound oleagenin, were isolated and their structures elucidated using spectroscopic data [].

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